N-methyl-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-phenylacetamide
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Overview
Description
N-METHYL-2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)-N-PHENYLACETAMIDE is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a cyclopenta[c]chromen moiety, making it an interesting subject for various scientific studies
Preparation Methods
The synthesis of N-METHYL-2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)-N-PHENYLACETAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of the chromen moiety. This can be achieved by reacting 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base such as potassium carbonate in a solvent like toluene . The resulting intermediate is then subjected to further reactions to introduce the N-phenylacetamide group. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated reactors and continuous flow techniques to ensure high yield and purity.
Chemical Reactions Analysis
N-METHYL-2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)-N-PHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
N-METHYL-2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)-N-PHENYLACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and antimicrobial agent.
Biological Studies: Researchers use this compound to study its effects on cellular processes and its potential as a therapeutic agent for various diseases.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex organic molecules, serving as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-METHYL-2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)-N-PHENYLACETAMIDE involves its interaction with specific molecular targets in the body. The compound is believed to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
N-METHYL-2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)-N-PHENYLACETAMIDE can be compared with other chromen derivatives such as:
Coumarin Derivatives: These compounds share a similar chromen structure but differ in their functional groups, leading to variations in their biological activities.
Benzofuran Derivatives: These compounds have a benzofuran moiety instead of a chromen moiety, resulting in different chemical and biological properties.
The uniqueness of N-METHYL-2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)-N-PHENYLACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H21NO4 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-methyl-2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]-N-phenylacetamide |
InChI |
InChI=1S/C22H21NO4/c1-14-19(26-13-20(24)23(2)15-7-4-3-5-8-15)12-11-17-16-9-6-10-18(16)22(25)27-21(14)17/h3-5,7-8,11-12H,6,9-10,13H2,1-2H3 |
InChI Key |
AYMINYBPWLHMHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)N(C)C4=CC=CC=C4 |
Origin of Product |
United States |
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